molecular formula C19H28Cl2N2O4 B2354557 2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride CAS No. 1396792-51-0

2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride

Cat. No.: B2354557
CAS No.: 1396792-51-0
M. Wt: 419.34
InChI Key: ZBIHCFZVFQJOIE-UHFFFAOYSA-N
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Description

2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3,5-dimethoxybenzyl group and a furan ring attached to an ethanol moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the alkylation of piperazine with 3,5-dimethoxybenzyl chloride under basic conditions to form the substituted piperazine. This intermediate is then reacted with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3,4-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride
  • 2-(4-(3,5-Dimethoxyphenyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride

Uniqueness

The unique structural features of 2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride, such as the specific substitution pattern on the benzyl ring and the presence of both piperazine and furan moieties, distinguish it from similar compounds

Properties

IUPAC Name

2-[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4.2ClH/c1-23-16-10-15(11-17(12-16)24-2)13-20-5-7-21(8-6-20)14-18(22)19-4-3-9-25-19;;/h3-4,9-12,18,22H,5-8,13-14H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIHCFZVFQJOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)CC(C3=CC=CO3)O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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